2-(3-(Methoxycarbonyl)-2-oxopiperidin-1-yl)acetic acid
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Overview
Description
2-(3-(Methoxycarbonyl)-2-oxopiperidin-1-yl)acetic acid is a complex organic compound that features a piperidine ring with a methoxycarbonyl group and an oxo group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Methoxycarbonyl)-2-oxopiperidin-1-yl)acetic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methoxycarbonyl Group: This step involves the esterification of the piperidine ring with methoxycarbonyl chloride under basic conditions.
Oxidation to Introduce the Oxo Group:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Methoxycarbonyl)-2-oxopiperidin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of derivatives with various functional groups.
Scientific Research Applications
2-(3-(Methoxycarbonyl)-2-oxopiperidin-1-yl)acetic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-(Methoxycarbonyl)-2-oxopiperidin-1-yl)acetic acid involves its interaction with specific molecular targets. The methoxycarbonyl group can participate in hydrogen bonding and electrostatic interactions, while the oxo group can act as a nucleophile or electrophile in various biochemical pathways. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(3-(Methoxycarbonyl)-2-oxopiperidin-1-yl)propanoic acid: Similar structure with a propanoic acid group instead of an acetic acid group.
2-(3-(Methoxycarbonyl)-2-oxopiperidin-1-yl)butanoic acid: Similar structure with a butanoic acid group instead of an acetic acid group.
Uniqueness
2-(3-(Methoxycarbonyl)-2-oxopiperidin-1-yl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the methoxycarbonyl and oxo groups allows for versatile chemical modifications and interactions with biological targets.
Properties
IUPAC Name |
2-(3-methoxycarbonyl-2-oxopiperidin-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO5/c1-15-9(14)6-3-2-4-10(8(6)13)5-7(11)12/h6H,2-5H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCLLXFMDZSJIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN(C1=O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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